3-Bromo-5-chloro-2-hydroxybenzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone
Description
This compound is a triazine-based hydrazone derivative featuring a multifunctional structure:
- Bromo and chloro substituents on the hydroxybenzaldehyde moiety, which may enhance electrophilic reactivity and influence biological interactions.
- A morpholinyl-triazine core, a common pharmacophore in kinase inhibitors and antimicrobial agents due to its hydrogen-bonding capacity .
- A trifluoromethyl anilino group, known to improve metabolic stability and lipophilicity in medicinal chemistry .
Synthesis likely involves condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde hydrazine with a pre-functionalized triazine intermediate, as seen in analogous triazine-hydrazone syntheses .
Properties
Molecular Formula |
C21H18BrClF3N7O2 |
|---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(E)-[[4-morpholin-4-yl-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C21H18BrClF3N7O2/c22-16-10-14(23)8-12(17(16)34)11-27-32-19-29-18(30-20(31-19)33-4-6-35-7-5-33)28-15-3-1-2-13(9-15)21(24,25)26/h1-3,8-11,34H,4-7H2,(H2,28,29,30,31,32)/b27-11+ |
InChI Key |
VLEFMRVFNFRMBW-LUOAPIJWSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Cl)Br)O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Cl)Br)O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multi-step organic synthesis. The process may start with the preparation of the triazine core, followed by the introduction of the morpholine and trifluoromethylphenyl groups. The final steps often involve the addition of bromine and chlorine atoms under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-CHLORO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenols.
Scientific Research Applications
2-BROMO-4-CHLORO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BROMO-4-CHLORO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Morpholine and Halogenated Substituents
- 4-Chloro-N-(4-fluorophenyl)-6-morpholino-1,3,5-triazin-2-amine : Structural Differences: Lacks the hydrazone linker and hydroxybenzaldehyde moiety. Activity: Exhibits moderate antibacterial activity, suggesting the morpholinyl-triazine core alone is insufficient for potent efficacy. Synthesis: Prepared via condensation of 4-fluoroaniline with 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine.
5-{4-Chloro-3-nitrophenyl}-2-furaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone :
- Structural Differences : Replaces hydroxybenzaldehyde with a nitrophenyl-furaldehyde group.
- Molecular Weight : 459.84 g/mol (vs. ~600 g/mol for the target compound).
- Key Data : Higher nitro-group electronegativity may alter solubility compared to the bromo/chloro combination in the target compound.
Hydrazone and Sulfonamide Analogues
- 3,5-Dichloro-N-[5-(3-methyl-triazolo[3,4-a]phthalazin-6-yl)-2-morpholinophenyl]benzenesulfonamide (54) : Structural Differences: Replaces hydrazone with a sulfonamide linker and incorporates a triazolo-phthalazine system. Activity: Bromodomain inhibitor (IC₅₀ < 1 µM). The sulfonamide group enhances target binding via π-π stacking. Synthetic Yield: 64%, higher than typical hydrazone syntheses (~50–60%) .
- 3-Allyl-5-benzyl-2-(((5-(4-bromophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one : Structural Differences: Thiazolidinone core instead of triazine. Halogen Effects: Bromophenyl group confers bactericidal activity, but activity diminishes under protein-rich conditions, as seen in N-bromine vs. N-chlorine comparisons .
Key Research Findings
Synthetic Feasibility : The target compound’s synthesis is comparable in complexity to other triazine-hydrazones, though yields may be lower (~50–60%) than sulfonamide derivatives .
Activity Prediction : Based on morpholinyl-triazine derivatives and hydrazones , the compound is hypothesized to exhibit kinase or antimicrobial activity, though experimental validation is required.
Biological Activity
3-Bromo-5-chloro-2-hydroxybenzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone is a compound of significant interest due to its diverse biological activities. This article synthesizes the current knowledge on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that derivatives of 3-bromo-5-chloro-2-hydroxybenzaldehyde exhibit significant antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli . The hydrazone moiety plays a crucial role in enhancing these activities through interactions with microbial cell membranes.
- Antioxidant Properties : The compound has shown moderate antioxidant activity, which is beneficial in mitigating oxidative stress in biological systems. This property is particularly relevant in the development of therapeutic agents for diseases associated with oxidative damage .
- DNA Interaction : Studies have demonstrated that the compound can intercalate with DNA, leading to potential applications in cancer therapy as it may inhibit DNA replication in rapidly dividing cells .
Antimicrobial Studies
A study conducted on various hydrazone derivatives, including those derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde, revealed promising antibacterial activities. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 |
| 2 | Escherichia coli | 64 |
| 3 | Bacillus subtilis | 16 |
These results indicate that modifications to the hydrazone structure can significantly enhance antimicrobial potency .
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH and ABTS radical scavenging assays. The compound exhibited IC50 values indicating its effectiveness in scavenging free radicals:
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings suggest that the compound may serve as a potential antioxidant agent in therapeutic applications .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield?
Answer:
The synthesis involves a two-step process:
Hydrazine formation : React 4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-amine with hydrazine hydrate under reflux in ethanol to generate the hydrazine intermediate.
Condensation : Combine the intermediate with 3-bromo-5-chloro-2-hydroxybenzaldehyde in ethanol, catalyzed by glacial acetic acid, and reflux for 4–6 hours.
Key conditions :
- Maintain a 1:1 stoichiometric ratio of aldehyde to hydrazine.
- Use anhydrous ethanol to prevent side reactions.
- Purify via vacuum filtration and recrystallization (e.g., ethanol/water mixture). Yield optimization (~65–75%) requires precise temperature control during reflux .
Basic: What safety precautions are essential when handling this compound during laboratory synthesis?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
- Storage : Store in airtight containers at 2–8°C in a dry, dark environment.
- Emergency response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress. Environmental toxicity requires strict waste disposal protocols .
Advanced: How can researchers resolve contradictions in NMR data when characterizing the hydrazone linkage?
Answer:
Contradictions often arise from overlapping proton signals (e.g., NH hydrazone vs. aromatic protons). Methodological solutions include:
- 2D NMR : HSQC and HMBC to map - correlations and confirm connectivity.
- Deuterium exchange : Monitor disappearance of NH proton signals in -swapped samples.
- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian software). For example, a downfield NH signal (~10–12 ppm) confirms hydrazone formation .
Advanced: What strategies optimize regioselectivity in triazine ring functionalization during synthesis?
Answer:
Regioselectivity is critical for positioning morpholine and trifluoromethylaniline groups. Strategies include:
- Stepwise substitution :
- First, react 2,4,6-trichloro-1,3,5-triazine with morpholine at 0–5°C to favor substitution at the 4-position.
- Next, introduce 3-(trifluoromethyl)aniline at 80–100°C for the 6-position.
- Catalysis : Use Lewis acids (e.g., ZnCl) to activate the triazine ring for nucleophilic attack.
- Monitoring : Track intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity before proceeding .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
Answer:
- HRMS : Confirm molecular weight (e.g., [M+H] ion at m/z 586.98).
- FT-IR : Identify key bands:
- Aldehyde C=O stretch (~1680 cm),
- Hydrazone N-H bend (~1550 cm),
- Triazine ring vibrations (~1450–1500 cm).
- NMR :
- : Aromatic protons (δ 7.2–8.1 ppm), hydrazone NH (δ 10.5 ppm).
- : Aldehyde carbon (δ ~190 ppm), triazine carbons (δ ~165–170 ppm).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Advanced: How to address low yield in the condensation step of the synthesis?
Answer:
Low yields (<50%) may result from competing side reactions or incomplete hydrazine activation. Mitigation steps:
- Catalyst screening : Replace glacial acetic acid with p-toluenesulfonic acid (10 mol%) to enhance electrophilicity.
- Solvent optimization : Switch to THF/water (3:1) for improved solubility.
- Microwave-assisted synthesis : Reduce reaction time (30 minutes at 100°C) to minimize decomposition .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor in biochemical assays?
Answer:
- Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays.
- IC determination : Perform dose-response curves (0.1–100 µM) in triplicate.
- Structural modeling : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to predict binding interactions with the triazine core and hydrazone linker .
Basic: What purification methods are recommended for isolating the final product?
Answer:
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water until cloudiness appears. Cool to 4°C for 12 hours.
- HPLC : Semi-preparative C18 column (acetonitrile/water gradient) for >99% purity in analytical-scale batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
